

# In-Depth Technical Guide to 2-Bromopyridine 1-oxide

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## Compound of Interest

Compound Name: 2-Bromopyridine 1-oxide

Cat. No.: B086726

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CAS Number: 14305-17-0

This technical guide provides a comprehensive overview of **2-Bromopyridine 1-oxide**, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis and reaction protocols, key applications, and spectroscopic data.

## Core Properties and Safety Information

**2-Bromopyridine 1-oxide** is a pale yellow solid that serves as a versatile reagent in a variety of chemical transformations.<sup>[1]</sup> Its unique electronic properties, stemming from the pyridine N-oxide moiety and the bromine substituent, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup>

## Physicochemical Properties

The key physicochemical properties of **2-Bromopyridine 1-oxide** are summarized in the table below.

Property	Value	Reference
CAS Number	14305-17-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNO	<a href="#">[2]</a>
Molecular Weight	173.997 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to pale yellow solid	<a href="#">[1]</a>
Melting Point	62-66 °C	<a href="#">[1]</a>
Boiling Point	336.2±15.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.66±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	<a href="#">[1]</a>

## Safety and Handling

**2-Bromopyridine 1-oxide** is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its hazard statements and precautionary measures.

Hazard Category	GHS Classification and Precautionary Statements
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor)

## Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Bromopyridine 1-oxide** is through the oxidation of 2-bromopyridine. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of maleic anhydride.

## Experimental Protocol: Synthesis of 2-Bromopyridine 1-oxide

This protocol is adapted from a general procedure for the oxidation of halopyridines.[\[4\]](#)

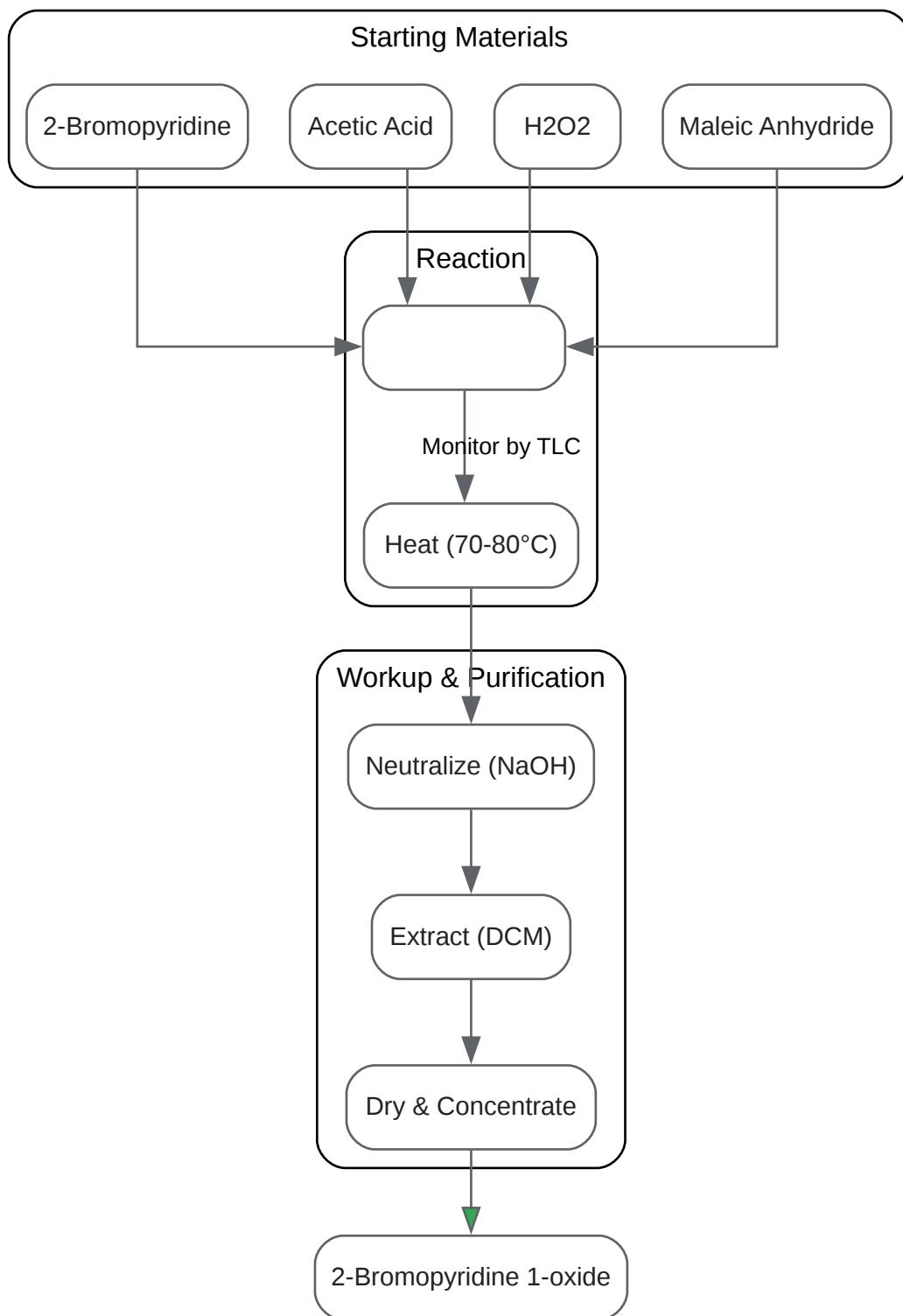
Materials:

- 2-Bromopyridine
- Acetic acid
- Hydrogen peroxide (30% aqueous solution)

- Maleic anhydride (catalyst)
- Sodium hydroxide (NaOH) solution
- Dichloromethane

**Procedure:**

- In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.
- Add a catalytic amount of maleic anhydride to the solution.
- Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
- Heat the reaction mixture to 70-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture to a pH of 7-8 with a sodium hydroxide solution.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield **2-bromopyridine 1-oxide**.



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Synthesis Workflow for **2-Bromopyridine 1-oxide**.

# Reactivity and Applications in Drug Development

**2-Bromopyridine 1-oxide** is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 4-positions.

A prominent application of **2-Bromopyridine 1-oxide** is in the synthesis of Pyrithione and its zinc salt, Zinc Pyrithione, which is a widely used anti-dandruff and anti-fungal agent.[\[5\]](#)[\[6\]](#)

## Experimental Protocol: Synthesis of Sodium Pyrithione

This protocol describes the nucleophilic substitution of the bromide in **2-Bromopyridine 1-oxide** with a sulfur nucleophile.[\[7\]](#)

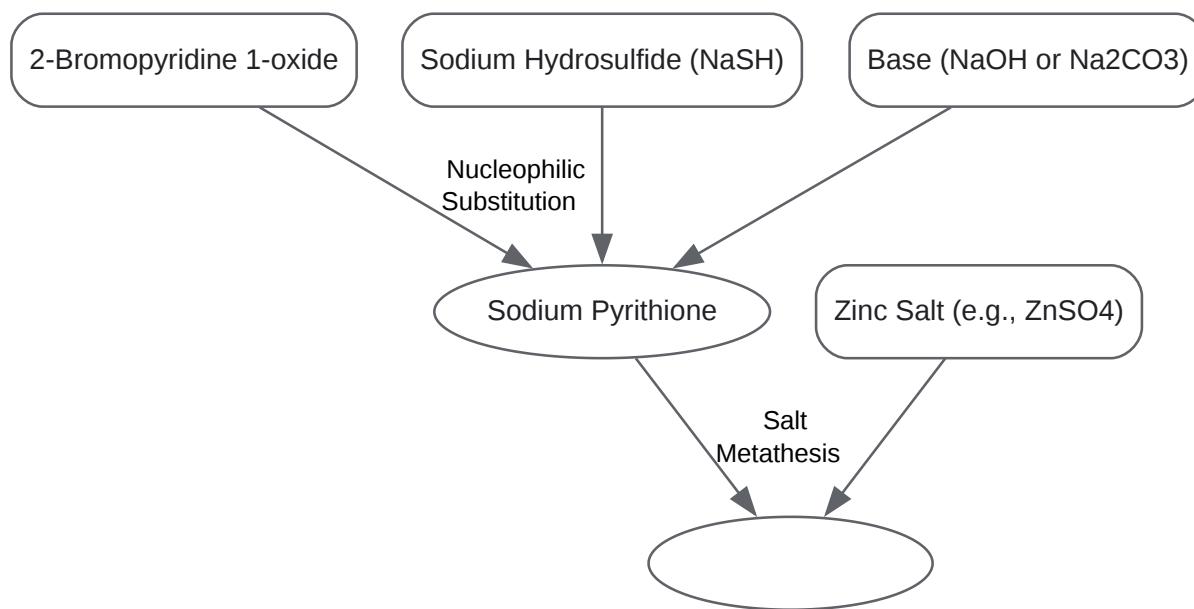
Materials:

- **2-Bromopyridine 1-oxide**
- Sodium hydrosulfide (NaSH)
- Sodium hydroxide (NaOH) or Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Water

Procedure:

- Prepare an aqueous solution of **2-Bromopyridine 1-oxide**.
- At a temperature below 70°C, add sodium hydrosulfide and a base (sodium hydroxide or sodium carbonate) to the solution.
- Heat the resulting mixture to a temperature between 75°C and 105°C to facilitate the formation of sodium pyrithione.

The subsequent reaction with a zinc salt, such as zinc sulfate, yields Zinc Pyrithione.[\[6\]](#)[\[7\]](#)



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Synthesis Pathway of Zinc Pyrithione.

## Spectroscopic Data

While comprehensive spectroscopic data for **2-Bromopyridine 1-oxide** is not readily available in the public domain, data for its hydrochloride salt and the closely related 3-bromopyridine N-oxide can provide valuable insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of the related 3-bromopyridine N-oxide displays characteristic aromatic proton signals between 7.21 and 8.40 ppm.[2] The proton positioned ortho to the nitrogen (the 2-position) is typically the most downfield signal due to the deshielding effect of the N-oxide group.[2]

The <sup>13</sup>C NMR spectrum of 3-bromopyridine N-oxide shows signals at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm.[2] The carbon atom bonded to the bromine atom is expected to have a characteristic downfield shift.[2]

Data Type	Description
<sup>1</sup> H NMR	Aromatic protons are expected in the downfield region, with the proton at the 6-position being the most deshielded due to the proximity to the N-oxide and bromine.
<sup>13</sup> C NMR	The carbon attached to bromine (C2) will be significantly downfield. The other aromatic carbons will appear in the typical range for substituted pyridines, influenced by the electronic effects of the bromo and N-oxide groups.

## Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of pyridine N-oxides is the N-O stretching vibration, which typically appears in the range of 1200-1280 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

The mass spectrum of **2-Bromopyridine 1-oxide** is expected to show a molecular ion peak corresponding to its molecular weight (173.997 g/mol). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br) will be observed for the molecular ion and any bromine-containing fragments.

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## References

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